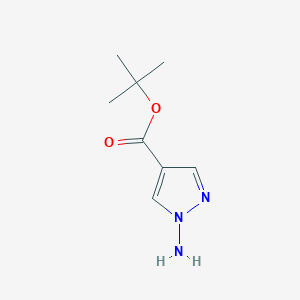

Tert-butyl 1-aminopyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) and Aminopyrazole Frameworks in Contemporary Chemical Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The success of pyrazole-based drugs such as the anti-inflammatory agent Celecoxib and the former anti-obesity drug Rimonabant underscores the therapeutic potential of this heterocyclic system.

The introduction of an amino group to the pyrazole ring, forming an aminopyrazole, further enhances its utility. The amino group serves as a key functional handle, allowing for a variety of chemical transformations and the introduction of diverse substituents. nih.govresearchgate.net This versatility makes aminopyrazoles invaluable building blocks in the synthesis of complex molecular architectures, particularly in the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. nih.govmdpi.com

Beyond pharmaceuticals, pyrazole and aminopyrazole derivatives have found applications in agrochemicals, such as the insecticide Fipronil, and in material science as ligands for metal catalysts and as components of functional dyes. researchgate.net The adaptability of the pyrazole framework allows chemists to fine-tune the steric and electronic properties of the resulting molecules to suit a specific application.

Table 1: Prominent Examples of Pyrazole-Containing Drugs

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile dysfunction |

| Phenylbutazone | Anti-inflammatory |

| Antipyrine | Analgesic and antipyretic |

| Stanozolol | Anabolic steroid |

The Strategic Position of Tert-butyl 1-aminopyrazole-4-carboxylate as a Versatile Synthetic Intermediate

Within the diverse family of aminopyrazole derivatives, this compound holds a position of strategic importance as a versatile synthetic intermediate. This is attributed to the orthogonal reactivity of its functional groups: the N-amino group, the pyrazole ring itself, and the tert-butyl carboxylate.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while transformations are carried out at other positions of the molecule. This group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or alcohols.

The N-amino group is a key site for derivatization. It can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds, allowing for the introduction of a wide array of substituents. This is crucial for building molecular complexity and for exploring the structure-activity relationships of new compounds.

While specific research detailing the extensive use of this compound is not as prevalent as for some of its isomers, its structural motifs are found in various patented compounds and are available from commercial suppliers, indicating its role as a building block in proprietary research. The strategic placement of the amino and carboxylate groups allows for the synthesis of a diverse range of substituted pyrazoles that would be difficult to access through other synthetic routes. For instance, the related compound, ethyl 5-aminopyrazole-4-carboxylate, is a well-established precursor for the synthesis of fused pyrazole systems like pyrazolo[3,4-d]pyrimidines. mdpi.com It is reasonable to infer that this compound offers similar synthetic utility, with the tert-butyl group providing different solubility and reactivity profiles that can be advantageous in certain synthetic sequences.

Historical Context and Evolution of Research on Pyrazole Carboxylic Acid Derivatives

The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole itself being a significant milestone. The development of pyrazole carboxylic acid derivatives followed, driven by the quest for new dyes and therapeutic agents. nih.govmdpi.com Early research focused on the fundamental reactivity of the pyrazole ring and the development of methods for its synthesis and functionalization.

The discovery of the pharmacological activities of pyrazole derivatives, such as the analgesic and antipyretic properties of antipyrine, spurred further interest in this class of compounds. This led to the synthesis and evaluation of a vast number of pyrazole carboxylic acid derivatives, with researchers exploring the impact of different substituents on their biological activity. nih.gov

In recent decades, the advent of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and combinatorial chemistry, has revolutionized the field. These powerful tools have enabled the rapid and efficient synthesis of large libraries of pyrazole carboxylic acid derivatives for high-throughput screening in drug discovery programs. Furthermore, a deeper understanding of disease biology and the identification of new drug targets have guided the rational design of pyrazole-based inhibitors of enzymes such as kinases and proteases. The ongoing research into pyrazole carboxylic acid derivatives continues to yield novel compounds with promising therapeutic potential, solidifying the enduring importance of this heterocyclic scaffold in medicinal chemistry. nih.govmdpi.com

Table 2: Key Milestones in Pyrazole Research

| Year | Milestone |

| 1883 | First synthesis of a pyrazole derivative by Ludwig Knorr. |

| Late 19th Century | Discovery of the analgesic and antipyretic properties of Antipyrine. |

| Mid-20th Century | Development of Phenylbutazone as a potent anti-inflammatory drug. |

| Late 20th Century | Introduction of Celecoxib as a COX-2 selective inhibitor. |

| 21st Century | Widespread use of pyrazole scaffolds in the development of targeted therapies, including kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1-aminopyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-4-10-11(9)5-6/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUAWAVYYHDSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 1 Aminopyrazole 4 Carboxylate and Analogous Aminopyrazole Carboxylates

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring system is predominantly achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component. This fundamental approach has been refined over more than a century, leading to a diverse array of methodologies that allow for the synthesis of complex and functionally rich pyrazole derivatives.

Condensation Reactions with Hydrazine Derivatives

The most prevalent and versatile method for constructing the pyrazole ring involves the cyclocondensation of a hydrazine with a three-carbon synthon possessing electrophilic sites at the 1- and 3-positions. The choice of this 1,3-dielectrophile is critical as it dictates the substitution pattern of the resulting pyrazole.

The condensation of β-ketonitriles with hydrazines stands as one of the most effective and widely used methods for the synthesis of 5-aminopyrazoles. nih.gov The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. nih.govchim.it While the hydrazone intermediate is seldom isolated, its formation has been confirmed spectroscopically in certain cases, for instance, in the reaction of trifluoroacetylbenzyl cyanide with 2-hydrazino-4-methylquinoline. nih.gov

This methodology is highly versatile, accommodating a wide range of substituted β-ketonitriles and hydrazines, including heteroarylhydrazines, to produce a diverse library of 5-aminopyrazole derivatives. nih.gov A significant advancement in this area is the direct, one-pot synthesis of 5-aminopyrazoles from esters and nitriles. This is achieved through a tert-butoxide-assisted Claisen condensation to generate the β-ketonitrile intermediate in situ, which then reacts with hydrazine. chim.itresearchgate.net Neutralization of the basic reaction mixture before the addition of hydrazine has been shown to improve the efficiency of the cyclization step. chim.it

| R¹ Group | R² Group | Hydrazine | Product | Yield (%) | Ref |

| Phenyl | H | Hydrazine hydrate (B1144303) | 3-Phenyl-1H-pyrazol-5-amine | - | nih.gov |

| 4-Chlorophenyl | H | Hydrazine hydrate | 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | 77 | researchgate.net |

| Phenyl | CF₃ | 2-Hydrazino-4-methylquinoline | 1-(4-Methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | - | nih.gov |

| Benzamido | H | Hydrazine hydrate | 4-(1-Cyano-2-oxoethyl)benzamide derived pyrazole | - | nih.govbeilstein-journals.org |

Malononitrile and its derivatives, such as alkylidenemalononitriles, are valuable precursors for the synthesis of aminopyrazoles, particularly those bearing a cyano group at the 4-position. nih.gov Ethoxymethylenemalononitrile, for example, reacts with hydrazine hydrate to yield 5-aminopyrazole-4-carbonitrile. nih.govbeilstein-journals.org This reaction highlights the utility of ketene (B1206846) acetals and their analogs in pyrazole synthesis.

A convenient one-pot, multi-component reaction has been developed involving malononitrile, an orthoester, and a hydrazine derivative in the presence of an acid catalyst to produce 5-amino-4-cyanopyrazoles in good yields. tandfonline.comtandfonline.com This approach offers an efficient pathway to highly functionalized pyrazoles. tandfonline.comtandfonline.com

Furthermore, derivatives like bis(methylthio)methylenemalononitrile serve as effective synthons. The reaction with hydrazine proceeds via nucleophilic attack and displacement of a methylthio group, followed by cyclization onto the cyano group to form 5-amino-3-(methylthio)pyrazole-4-carbonitrile. nih.govbeilstein-journals.org

| Malononitrile Derivative | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Ref |

| Malononitrile, Orthoester | Phenylhydrazine | Acetic acid, Ethanol (B145695), Reflux | 5-Amino-4-cyano-1-phenylpyrazole | 83 | tandfonline.com |

| Ethoxymethylenemalononitrile | Hydrazine hydrate | - | 5-Aminopyrazole-4-carbonitrile | - | nih.govbeilstein-journals.org |

| Bis(methylthio)methylenemalononitrile | Hydrazine hydrate | - | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | - | nih.govbeilstein-journals.org |

| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile dimer) | Hydrazine hydrate | Ethanol, Reflux | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 71 | jocpr.com |

The condensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis, is a classical and fundamental method for pyrazole ring formation. chim.it This reaction is particularly useful for synthesizing pyrazoles that are not substituted with an amino group at the 3- or 5-position. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two regioisomeric pyrazoles is possible. conicet.gov.ar

This method has been adapted for the synthesis of 4-aminopyrazoles. The strategy involves a two-step procedure where the 1,3-dicarbonyl compound is first converted to an oxime derivative, which then undergoes the cyclization reaction with hydrazine. chim.it The regioselectivity of the Knorr synthesis is a critical aspect, often influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with 5-amino-1-phenylpyrazole (B52862) is influenced by substituents on the aryl ring of the butanoate; electron-withdrawing groups lead to higher yields due to increased electrophilicity of the carbonyl carbon. beilstein-journals.orgnih.gov

Regioselective Synthesis and Isomer Control Strategies

When unsymmetrical 1,3-dielectrophiles react with substituted hydrazines (R-NHNH₂), the cyclization can proceed in two different ways, leading to the formation of two possible regioisomers. The control of regioselectivity is a paramount challenge and a key focus of modern synthetic strategies in pyrazole chemistry. The outcome of the reaction depends on a delicate interplay of steric and electronic factors of the reactants, as well as reaction parameters such as solvent, temperature, and catalysis. conicet.gov.arwordpress.com

The regiochemical outcome of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl or its equivalent is governed by the relative reactivity of the two electrophilic centers toward the two different nitrogen atoms of the hydrazine.

Electronic Effects: The initial step is typically the attack of the more nucleophilic terminal nitrogen (NH₂) of the substituted hydrazine onto one of the electrophilic centers. In the case of β-ketonitriles or β-ketoesters, this is usually the carbonyl group. For substrates containing an electron-withdrawing group like CF₃, the condensation of arylhydrazines generally leads to the pyrazole isomer with the aryl group on the nitrogen adjacent to the CF₃-substituted carbon. conicet.gov.ar The use of electron-rich hydrazines, such as p-methoxyphenylhydrazine, under kinetically controlled conditions can favor the formation of the 3-aminopyrazole (B16455) isomer, presumably by increasing the nucleophilicity of the internal hydrazine nitrogen. wordpress.com

Steric Effects: Steric hindrance plays a significant role in directing the cyclization step. An increase in the steric bulk of the substituent on the hydrazine (e.g., from methyl to cyclohexyl or tert-butyl) can dramatically favor the formation of the 5-aminopyrazole regioisomer. chim.itwordpress.com This is because the bulkier substituent disfavors the approach of the internal nitrogen to the cyclization site, thereby promoting the alternative pathway. Similarly, bulky substituents on the 1,3-dielectrophile can also influence the regioselectivity. beilstein-journals.orgnih.gov

Recent studies have shown that the choice of solvent can have a profound impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been found to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, compared to conventional solvents like ethanol. conicet.gov.aracs.org

| Hydrazine Substituent (R) | Dielectrophile | Conditions | Major Isomer | Minor Isomer | Ratio (Major:Minor) | Ref |

| Phenyl | β-Alkoxyacrylonitrile | Thermodynamic (neutral) | 5-Aminopyrazole | 3-Aminopyrazole | >99:1 | wordpress.com |

| Phenyl | β-Alkoxyacrylonitrile | Kinetic (NaOEt) | 5-Aminopyrazole | 3-Aminopyrazole | 1:1 | wordpress.com |

| p-Methoxyphenyl | β-Alkoxyacrylonitrile | Kinetic (NaOEt) | 3-Aminopyrazole | 5-Aminopyrazole | 78:22 | wordpress.com |

| Cyclohexyl | β-Alkoxyacrylonitrile | Thermodynamic (neutral) | 5-Aminopyrazole | 3-Aminopyrazole | >99:1 | wordpress.com |

| tert-Butyl | β-Alkoxyacrylonitrile | Kinetic (NaOEt) | 5-Aminopyrazole | 3-Aminopyrazole | 95:5 | wordpress.com |

| Methyl | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | Isomer 1 | Isomer 2 | ~1:1 | conicet.gov.ar |

| Methyl | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | Isomer 1 | Isomer 2 | 95:5 | conicet.gov.ar |

Targeted Synthesis of Specific Pyrazole Isomers

The synthesis of specific pyrazole isomers, such as tert-butyl 1-aminopyrazole-4-carboxylate, often relies on the careful selection of starting materials and reaction conditions to control the regiochemical outcome. One common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The nature of the substituents on both reactants dictates the regioselectivity of the cyclization.

For instance, the reaction of a β-ketoester with a substituted hydrazine can potentially yield two regioisomeric pyrazoles. To obtain the desired 1-amino-4-carboxylate isomer, a hydrazine bearing the amino group at the N1 position is a logical starting material. However, direct N-amination of pyrazoles can be challenging. A more common strategy involves the use of a protected hydrazine or a precursor that allows for the subsequent introduction of the amino group.

A plausible synthetic route to this compound could involve the reaction of a suitable three-carbon synthon bearing the tert-butyl carboxylate group with a protected hydrazine, followed by deprotection. For example, reacting ethyl 2-formyl-3-oxobutanoate with a protected hydrazine like tert-butyl carbazate (B1233558) could lead to the formation of a protected pyrazole intermediate, which upon hydrolysis and subsequent functional group manipulation could yield the target compound.

The regioselectivity of such reactions is often influenced by steric and electronic factors. The bulky tert-butyl group can direct the cyclization to favor the formation of a specific isomer. Furthermore, the use of specific catalysts or reaction media can also play a critical role in controlling the regiochemical outcome.

Other Cyclization and Annulation Protocols

Beyond the classical condensation methods, several other cyclization and annulation protocols have been developed for the synthesis of aminopyrazole carboxylates, offering alternative and often more efficient routes.

Copper-Mediated Cyclization Techniques

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of N-heterocycles, including pyrazoles. These methods often proceed under mild conditions and exhibit high functional group tolerance. Copper-mediated cyclization techniques for pyrazole synthesis can involve various starting materials, such as hydrazones of α,β-alkynyl ketones and aldehydes. The copper catalyst facilitates the intramolecular cyclization to form the pyrazole ring. While specific examples for the direct synthesis of this compound via this method are not extensively reported, the general applicability of copper-catalyzed cyclizations suggests its potential for accessing such structures with appropriate starting materials.

Thorpe-Ziegler Cyclization Variants

The Thorpe-Ziegler cyclization is a classical method for the formation of five- and six-membered rings, including pyrazoles. This intramolecular condensation reaction typically involves a dinitrile or a cyano-ester, which cyclizes in the presence of a strong base. For the synthesis of aminopyrazoles, a common precursor is a β-cyanohydrazone. The Thorpe-Ziegler reaction of such a precursor would lead to the formation of a 4-aminopyrazole-5-carbonitrile derivative. Subsequent hydrolysis of the nitrile group to a carboxylic acid and esterification would be required to obtain the desired carboxylate. The regioselectivity of the initial hydrazone formation is a key factor in determining the final substitution pattern of the pyrazole ring.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. A common approach involves the reaction of a β-ketoester, an aldehyde, and a hydrazine derivative. For the synthesis of aminopyrazole carboxylates, a three-component reaction of an appropriate β-ketoester, a source of the amino group (such as a protected hydrazine or an amine), and another component to complete the pyrazole ring could be envisioned. The versatility of MCRs allows for the rapid generation of libraries of pyrazole derivatives for biological screening.

Functionalization and Derivatization of the Pyrazole Core and Side Chains

Following the construction of the pyrazole ring, further functionalization and derivatization of the core and its side chains are often necessary to modulate the compound's properties.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups at the nitrogen atoms of the pyrazole ring is a common strategy to modify the lipophilicity, metabolic stability, and biological activity of the compound. For this compound, the primary amino group at the N1 position is a key site for such modifications.

N-Alkylation: The N-alkylation of the amino group at the N1 position can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions. For instance, reaction with a simple alkyl halide like methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate could yield the corresponding N-methyl derivative.

N-Arylation: The N-arylation of the N1-amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the coupling of the aminopyrazole with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The reaction conditions need to be carefully optimized to achieve high yields and selectivity. For example, coupling this compound with an aryl bromide in the presence of a palladium catalyst like Pd(OAc)2, a phosphine (B1218219) ligand, and a base like sodium tert-butoxide could provide the corresponding N-aryl derivative. The electronic and steric properties of the aryl halide can influence the reaction efficiency.

Transformations of the Carboxylate Group (e.g., Esterification, Amidation)

The carboxylate group in aminopyrazole carboxylates is a versatile handle for introducing molecular diversity. Standard transformations such as hydrolysis followed by amidation are commonly employed.

Following the successful synthesis of pyrazole carboxylates, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. For instance, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates can be converted to their respective pyrazole-4-carboxylic acids under basic conditions, such as refluxing in methanol (B129727) with aqueous sodium hydroxide. nih.gov

These resulting carboxylic acids can then undergo amidation reactions. A common method involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base and an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). For example, pyrazole-4-carboxylic acids have been successfully coupled with aniline (B41778) to form the corresponding anilides. nih.gov While direct esterification from the carboxylic acid is a standard organic transformation, often achieved through Fischer esterification or by using alkyl halides with a base, specific examples within this class of compounds highlight the conversion of the ester to an amide. nih.gov

A general and efficient amidation protocol for carboxylate salts involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with Hünig's base, which is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.org Another approach for direct amidation of carboxylic acids utilizes titanium tetrafluoride (TiF4) as a catalyst in refluxing toluene, which is effective for a range of aromatic and aliphatic carboxylic acids with various amines. researchgate.netrsc.org

Table 1: Examples of Amidation of Pyrazole-4-Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxylic acid | Aniline, EDC·HCl, DMAP, DCM, 0 °C to r.t., 48 h | Pyrazole-4-carboxanilide | Not specified | nih.gov |

| Carboxylate salts | Amines, HBTU, Hünig's base | Amides | Good to excellent | organic-chemistry.org |

| Carboxylic acids | Amines, 10 mol% TiF4, Toluene, reflux | Amides | 60-99% | researchgate.netrsc.org |

Conversion of Amino Group (e.g., Diazotization, Nitrile Formation)

The amino group on the pyrazole ring is a key site for functionalization, allowing for the introduction of a wide array of substituents through diazotization and subsequent reactions.

Diazotization of aminopyrazoles, typically achieved using a nitrite (B80452) source such as tert-butyl nitrite in an acidic medium, generates a reactive diazonium salt. This intermediate can then be subjected to various transformations. nih.gov A notable application is the Sandmeyer-type reaction, where the diazonium group is replaced by a halide. For instance, heterocyclic-substituted aminopyrazoles can be converted to the corresponding iodopyrazoles in moderate yields by treatment with excess tert-butyl nitrite and iodine at elevated temperatures. nih.govacs.org The Sandmeyer reaction, in general, is a powerful method for introducing halides (Cl, Br) and cyano groups into aromatic rings using copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The conversion of a primary aromatic amine to a nitrile group can be a valuable transformation. While direct conversion of the amino group of an aminopyrazole to a nitrile via a Sandmeyer reaction (using CuCN) is a plausible and established method for aromatic amines, specific examples for aminopyrazoles are not detailed in the provided context. wikipedia.orgmasterorganicchemistry.com However, the synthesis of cyanopyrazoles is often achieved through cyclization reactions of precursors already containing the nitrile functionality. researchgate.net General methods for the synthesis of nitriles from primary amines often involve oxidative dehydrogenation using various catalytic systems. researchgate.net

Table 2: Example of Diazotization and Iodination of an Aminopyrazole Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Heterocyclic-substituted aminopyrazole | tert-Butyl nitrite (5 equiv), I2 (4.3 equiv), Acetonitrile (B52724), 65 °C | Iodopyrazole | 38% | nih.govacs.org |

Protective Group Chemistry in the Synthesis of this compound Derivatives

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules to ensure regioselectivity and prevent unwanted side reactions. The tert-butyl ester and the tert-butoxycarbonyl (Boc) group are commonly employed for the protection of carboxylic acids and amines, respectively.

Utility and Cleavage of the tert-Butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org This allows for selective deprotection in the presence of other functional groups.

Several methods have been developed for the cleavage of tert-butyl esters. A mild and selective method involves the use of silica (B1680970) gel in refluxing toluene, which can provide the corresponding carboxylic acids in good yields. researchgate.net This method has shown selectivity for tert-butyl esters over tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.net Another approach utilizes zinc bromide (ZnBr2) in dichloromethane (B109758) for the chemoselective hydrolysis of tert-butyl esters. nih.gov However, this method may also cleave other acid-labile groups like N-Boc and N-trityl. nih.gov

For selective deprotection of tert-butyl esters in the presence of N-Boc groups, the CeCl3·7H2O-NaI system in refluxing acetonitrile has been shown to be effective. organic-chemistry.org This system reverses the usual selectivity observed under acidic conditions where the N-Boc group is often more labile. organic-chemistry.org Enzymatic methods have also been explored for the mild and selective removal of tert-butyl protecting groups from amino acid derivatives, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov

Table 3: Selected Methods for the Cleavage of Tert-Butyl Esters

| Reagent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| Silica gel | Toluene, reflux | Selective over t-butyl ethers and TMSE esters | researchgate.net |

| ZnBr2 | Dichloromethane | N-Boc and N-trityl groups can be labile | nih.gov |

| CeCl3·7H2O-NaI | Acetonitrile, reflux | Selective over N-Boc groups | organic-chemistry.org |

| Esterase from Bacillus subtilis / Lipase A from Candida antarctica | Aqueous buffer | Selective over Boc, Z, and Fmoc groups | nih.gov |

Boc Group as an Amine Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and selective removal under acidic conditions. japsonline.comresearchgate.net In the context of aminopyrazole synthesis, the Boc group can be introduced onto the pyrazole nitrogen or the exocyclic amino group.

The protection of a secondary amine in a substituted pyrazole derivative can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with catalysts such as 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane. japsonline.comresearchgate.net This method has been reported to give good yields with fewer side products. japsonline.com

For the deprotection of N-Boc pyrazoles, a novel method utilizing sodium borohydride (B1222165) (NaBH4) in ethanol at room temperature has been developed. researchgate.netarkat-usa.org This method is particularly useful as it demonstrates high selectivity; N-Boc protected imidazoles, benzimidazoles, and pyrazoles are deprotected in good to excellent yields, while primary N-Boc protected amines and N-Boc protected pyrroles and indoles remain intact. researchgate.netarkat-usa.org This orthogonality is crucial in complex synthetic sequences. For instance, during a multi-step synthesis, an unexpected deprotection of an N-Boc-benzimidazole moiety was observed during a methyl ester reduction with NaBH4 in ethanol, which led to the investigation and development of this selective deprotection method. arkat-usa.org

Table 4: Protection and Deprotection of Amines in Pyrazole Derivatives using the Boc Group

| Transformation | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc Protection | (Boc)2O, DMAP, DIPEA, Dichloromethane, 0 °C to r.t. | N-Boc protected pyrazole | Good | japsonline.comresearchgate.net |

| N-Boc Deprotection | NaBH4, Ethanol, r.t. | Deprotected pyrazole | 75-98% | researchgate.netarkat-usa.org |

Chemical Reactivity and Transformations of Tert Butyl 1 Aminopyrazole 4 Carboxylate

Intrinsic Reactivity Profile of the Aminopyrazole Moiety

The reactivity of Tert-butyl 1-aminopyrazole-4-carboxylate is largely dictated by the electronic characteristics of the aminopyrazole ring system. This moiety possesses multiple nucleophilic centers, leading to a rich and varied chemical profile.

Identification and Prioritization of Nucleophilic Sites

The aminopyrazole core of the molecule contains three primary nucleophilic sites: the exocyclic amino group (conventionally at C5), the endocyclic nitrogen atom (N1), and the carbon atom at the 4-position (C4). nih.govresearchgate.netpublish.csiro.au The relative nucleophilicity of these sites generally follows the order: 5-NH2 > 1-NH > 4-CH. nih.gov This hierarchy is crucial in determining the regioselectivity of its reactions with various electrophiles. The exocyclic amino group is typically the most reactive site due to the high electron density on the nitrogen atom. The nucleophilicity of the C4 position, considered the β-position of the enamine-like system within the pyrazole (B372694), along with the lone pairs of the N1-atom and the exocyclic NH2 group, influences reaction times and the types of products formed. researchgate.netpublish.csiro.au

| Priority | Nucleophilic Site | Reason for Reactivity | Citation |

|---|---|---|---|

| 1 (Highest) | 5-NH2 (Exocyclic Amino Group) | High electron density and accessibility. Acts as the primary site for initial reaction with many electrophiles. | nih.gov |

| 2 | 1-NH (Endocyclic Nitrogen) | Possesses a lone pair of electrons, but its nucleophilicity is generally lower than the exocyclic amino group. | nih.gov |

| 3 (Lowest) | 4-CH (Ring Carbon) | Functions as a nucleophile in the context of an enamine system, participating in condensation and cyclization reactions. | nih.govresearchgate.netpublish.csiro.au |

Pathways for Electrophilic Attack and Substitution Reactions

The established order of nucleophilicity dictates the pathways for electrophilic attack. Reactions often initiate at the most nucleophilic 5-amino group. Subsequent steps can then involve the other nucleophilic centers, particularly in cyclization reactions. However, the presence of substituents can influence this reactivity. For instance, a bulky group at the N1 position, such as the tert-butyl group in the title compound, can sterically hinder reactions at adjacent sites and has been noted to slow down the rate of electrophilic aromatic substitution at the C-4 position. nih.govbeilstein-journals.org This modulation of reactivity can be exploited to direct the outcome of a reaction, sometimes leading to the formation of alternative isomeric products. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

A key application of aminopyrazoles, including this compound, is their use as building blocks for the synthesis of fused heterocyclic systems. nih.gov These reactions typically involve condensation with bielectrophilic reagents, leading to the formation of pyrazoloazines and other polycyclic structures of significant interest in medicinal chemistry. nih.govresearchgate.net

Synthesis of Pyrazolo[3,4-b]pyridines and Related Ring Systems

Pyrazolo[3,4-b]pyridines are commonly synthesized through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net Various synthetic strategies have been developed, including reactions with β-ketonitriles, 1,3-dicarbonyl compounds, enaminones, and alkynyl aldehydes. nih.govbeilstein-journals.orgmdpi.comnih.gov

One approach involves a three-component reaction between a 5-aminopyrazole, an aldehyde, and a β-ketonitrile. nih.gov Another established method is the reaction with 1,3-dicarbonyl compounds; if the dicarbonyl is nonsymmetrical, a mixture of regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. mdpi.com An acid-catalyzed reaction of 5-aminopyrazoles with enaminones proceeds via an intermediate that undergoes condensation and cyclization between the C-4 of the pyrazole and the carbonyl group of the enaminone to yield the pyrazolo[3,4-b]pyridine core. nih.govbeilstein-journals.org

| Reactant(s) | Reaction Type | Key Features | Citation |

|---|---|---|---|

| 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Three-component reaction | Efficient construction of the fused ring system in a single step. | nih.gov |

| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Cyclocondensation | Can form regioisomers if the dicarbonyl is unsymmetrical. | mdpi.com |

| 5-Aminopyrazole, Enaminone | Acid-catalyzed condensation/cyclization | Involves nucleophilic attack from C-4 of the pyrazole. | nih.govbeilstein-journals.org |

| 5-Aminopyrazole, α,β-Unsaturated Ketone | ZrCl4-catalyzed cyclization | A method for preparing substituted pyrazolo[3,4-b]pyridines. | mdpi.com |

| 5-Aminopyrazole, Alkynyl Aldehyde | Cascade 6-endo-dig cyclization | Switchable synthesis of functionalized derivatives via C≡C bond activation. | nih.gov |

Construction of Pyrazolo[1,5-a]pyrimidines

The synthesis of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) system is a prominent transformation of aminopyrazoles. nih.gov This is typically achieved by reacting the aminopyrazole with a 1,3-bielectrophilic compound, where the reaction pathway involves the N1 and 5-NH2 nucleophiles. mdpi.com Common reagents include β-dicarbonyl compounds, enaminones, and their equivalents. acs.orgnih.gov The regioselectivity of the cyclization is often attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen. researchgate.net

Interestingly, the steric bulk of substituents on the aminopyrazole can influence the reaction outcome. In reactions designed to produce pyrazolo[3,4-b]pyridines, the presence of a sterically demanding group like a tert-butyl on the N1 nitrogen can lead to the formation of the pyrazolo[1,5-a]pyrimidine isomer as a byproduct. nih.govbeilstein-journals.org This occurs because the bulky group slows the rate of electrophilic substitution at C-4, allowing the alternative cyclization pathway involving N1 and the 5-amino group to compete. nih.govbeilstein-journals.org

Formation of Other Fused Pyrazoloazines and Polycyclic Compounds

Beyond the common pyridyl and pyrimidyl fusions, this compound and related aminopyrazoles serve as precursors to a wider array of fused heterocyclic systems. nih.gov For example, diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by coupling with activated methylene (B1212753) compounds and subsequent cyclization can yield pyrazolo[5,1-c] nih.govmdpi.comresearchgate.nettriazine derivatives. researchgate.net

More complex polycyclic structures can also be assembled. In one synthetic route, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones produces tetrahydro-1H-pyrazolo[3,4-b]pyridines. These intermediates can then be converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines. Further transformations of this oxazole-fused system, such as reaction with aluminum chloride, can lead to the formation of complex polycyclic compounds like pyrazolo[4,3-f] nih.govnih.govnaphthyridin-5-ones. thieme-connect.com

Rearrangement Reactions and Structural Reorganizations

The Curtius rearrangement stands as a powerful method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. nih.govwikipedia.org The reaction is renowned for its versatility, accommodating a wide array of functional groups, and for the stereochemical retention at the migrating group. nih.gov

Curtius Rearrangement of Pyrazole-4-carbonyl Azides

The application of the Curtius rearrangement to pyrazole-4-carbonyl azides provides a direct route to 4-aminopyrazole derivatives. The process is initiated by the thermal or photochemical decomposition of the acyl azide (B81097). This decomposition results in the loss of nitrogen gas and the formation of a highly reactive pyrazol-4-yl isocyanate intermediate. wikipedia.org

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the pyrazole group to the nitrogen atom and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This avoids the formation of a discrete nitrene intermediate. The resulting isocyanate is a key reactive species that can be trapped by various nucleophiles. In the synthesis of this compound, tert-butanol (B103910) is employed as the trapping agent. The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable tert-butoxycarbonyl (Boc) protected amine. nih.gov

A general representation of this two-step process is as follows:

Formation of the Acyl Azide: The precursor, a pyrazole-4-carboxylic acid, is first converted to its corresponding acyl azide. This can be achieved through various methods, such as reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with sodium azide. nih.gov

Curtius Rearrangement and Trapping: The isolated or in situ generated pyrazole-4-carbonyl azide is then heated in an inert solvent in the presence of tert-butanol. The rearrangement produces the pyrazol-4-yl isocyanate, which is immediately trapped by the alcohol to furnish this compound.

Scheme 1: Synthesis of this compound via Curtius Rearrangement

| Step | Reactant(s) | Reagent(s) | Intermediate | Product |

| 1 | 1H-pyrazole-4-carboxylic acid | 1. (COCl)₂, cat. DMF2. NaN₃ | 1H-pyrazole-4-carbonyl azide | - |

| 2 | 1H-pyrazole-4-carbonyl azide | t-BuOH, heat | 1H-pyrazol-4-yl isocyanate | This compound |

This is a generalized scheme. Specific reaction conditions may vary based on the substituents on the pyrazole ring.

Detailed research findings on analogous systems have demonstrated the efficiency of this method. For instance, the Curtius rearrangement of various substituted carboxylic acids in the presence of tert-butanol is a well-established protocol for the synthesis of Boc-protected amines. nih.gov The reaction conditions are typically mild, and the yields are often high, making it a favorable route in organic synthesis. The structural integrity of the pyrazole ring is maintained throughout the rearrangement process, highlighting the reaction's utility in the synthesis of complex heterocyclic molecules.

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 1 Aminopyrazole 4 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of aminopyrazole carboxylates in solution. A combination of one-dimensional and two-dimensional techniques allows for the complete assignment of proton and carbon signals and provides crucial information regarding the connectivity and spatial relationships within the molecule.

One-dimensional NMR provides the initial, fundamental data for structural analysis.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their electronic environments. For a compound like tert-butyl 1-aminopyrazole-4-carboxylate, the spectrum would exhibit characteristic signals for the pyrazole (B372694) ring protons, the amino group protons, and the tert-butyl group protons. The pyrazole protons (H3 and H5) typically appear as distinct singlets in the aromatic region (δ 7.5-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region (δ 1.5-1.6 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester (δ 160-165 ppm), the quaternary carbon of the tert-butyl group (around δ 80-82 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm). The pyrazole ring carbons (C3, C4, and C5) would resonate in the δ 110-150 ppm range. The specific chemical shifts of these ring carbons are highly sensitive to the substituent pattern, making ¹³C NMR a valuable tool for distinguishing between isomers. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. For aminopyrazoles, distinct signals would be observed for the pyrazole ring nitrogens and the exocyclic amino nitrogen. These chemical shifts can help confirm the N-amination pattern and differentiate between annular tautomers in related N-unsubstituted analogues. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Tert-butyl Aminopyrazole Carboxylate Moiety. Note: Data are hypothetical and based on typical values for analogous structures. Actual values may vary based on solvent and specific isomeric structure.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole CH -3 | ~8.2 (s, 1H) | ~140.0 |

| Pyrazole CH -5 | ~7.9 (s, 1H) | ~115.0 |

| Pyrazole C -4 | - | ~125.0 |

| -NH₂ | ~5.5 (s, br, 2H) | - |

| -C =O | - | ~162.0 |

| -O-C (CH₃)₃ | - | ~81.0 |

| -O-C(C H₃)₃ | 1.55 (s, 9H) | ~28.3 |

2D NMR experiments are indispensable for assembling the molecular puzzle, confirming connectivity, and, most importantly, distinguishing between regioisomers (e.g., this compound vs. tert-butyl 4-amino-1H-pyrazole-1-carboxylate). chim.it

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this class of compounds, it is primarily used to confirm the absence of coupling between the pyrazole ring protons, which would appear as isolated spin systems. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons, for instance, linking the ¹H signals for H3 and H5 to their corresponding ¹³C signals and the intense ¹H singlet of the tert-butyl group to its methyl carbon signal. science.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating isomers. HMBC reveals long-range correlations (2-3 bonds) between protons and carbons. rsc.org For example, to confirm the structure of this compound, one would look for a three-bond correlation from the tert-butyl protons to the carbonyl carbon (C=O) and a two-bond correlation to the quaternary ester carbon (-O-C ). Crucially, correlations from the pyrazole protons (H3 and H5) to the ester carbonyl carbon (C4-C=O) would firmly establish the carboxylate position at C4. The absence of a correlation between the tert-butyl protons and a pyrazole ring nitrogen would rule out an N-Boc isomer. rsc.orgchim.it

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. It can be used to confirm assignments, for example, by observing a spatial correlation between the amino protons and the adjacent pyrazole proton at the C5 position. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of specific bonds. nih.govresearchgate.netresearchgate.net

The key diagnostic absorptions for this compound include:

N-H Stretching: The amino group typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyrazole ring appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹. The exact position can indicate the degree of conjugation with the pyrazole ring.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600-1650 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyrazole ring are found in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group will produce a strong band in the 1150-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Pyrazole C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Tert-butyl C-H | Stretch | 2850 - 2980 | Strong |

| Ester (-C=O) | Stretch | 1700 - 1725 | Strong |

| Amino (-NH₂) | Bend (Scissoring) | 1600 - 1650 | Medium |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 | Medium |

| Ester (C-O) | Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₃N₃O₂; Molecular Weight: 183.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. doaj.org The tert-butoxycarbonyl (Boc) group is particularly labile and directs the primary fragmentation pathways:

Loss of Isobutylene (B52900): The most common fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a protonated carboxylic acid intermediate which may subsequently lose CO₂. This would result in a prominent peak at [M - 56]⁺˙. doaj.org

Loss of Tert-butyl Radical: Cleavage of the O-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in an ion at [M - 57]⁺.

Loss of the Entire Ester Group: Fragmentation can also involve the loss of the entire tert-butoxy (B1229062) group or subsequent loss of CO₂ from other fragments. doaj.org

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN, leading to smaller fragment ions characteristic of the pyrazole core. researchgate.net

Table 3: Expected Mass Spectrometry Fragmentation for this compound (M = 183.21).

| m/z Value | Proposed Fragment | Formula of Loss |

| 183 | [M]⁺˙ | - |

| 127 | [M - C₄H₈]⁺˙ | Isobutylene |

| 126 | [M - •C₄H₉]⁺ | Tert-butyl radical |

| 57 | [C₄H₉]⁺ | Tert-butyl cation |

X-ray Crystallography for Definitive Structural and Regiochemical Assignments

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state. rsc.orgnih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For aminopyrazole derivatives, X-ray crystallography is particularly crucial for:

Unambiguous Regiochemistry: It provides definitive confirmation of the substituent positions on the pyrazole ring, leaving no doubt as to which isomer has been synthesized. nih.gov This is especially important when synthetic routes could potentially yield multiple isomeric products.

Tautomeric Form Identification: In cases where tautomerism is possible (e.g., in N-H pyrazoles), crystallography identifies the specific tautomer present in the solid state. researchgate.net

Conformational Analysis: It reveals the preferred conformation of the molecule, including the orientation of the tert-butyl carboxylate group relative to the pyrazole ring.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds (e.g., involving the -NH₂ group and pyrazole nitrogens) and van der Waals forces, which can influence the material's physical properties. spast.org

The successful growth of a single crystal of this compound or one of its analogues would allow for the collection of diffraction data to solve its three-dimensional structure, thereby unequivocally validating the assignments made by other spectroscopic methods. nih.gov

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The creation of such an article would necessitate data that is not currently published or publicly available.

Applications of Tert Butyl 1 Aminopyrazole 4 Carboxylate As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the aminopyrazole moiety in Tert-butyl 1-aminopyrazole-4-carboxylate makes it a superb precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The presence of both an endocyclic and an exocyclic nitrogen atom allows for facile construction of bicyclic and polycyclic frameworks through condensation reactions with various electrophiles.

One of the most prominent applications of this aminopyrazole derivative is in the synthesis of pyrazolo[1,5-a]pyrimidines . This fused heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. The synthesis typically involves the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. For instance, the reaction of an aminopyrazole with a β-enaminone can be facilitated by microwave irradiation to regioselectively yield 2,7-diarylpyrazolo[1,5-a]pyrimidines. This methodology allows for the efficient and time-saving synthesis of diversely substituted derivatives. researchgate.net The regioselectivity of this reaction is governed by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen.

Similarly, this compound can be employed in the synthesis of the isomeric pyrazolo[3,4-d]pyrimidine scaffold. This core structure is found in numerous compounds with significant biological activities, including kinase inhibitors. The synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors can be achieved through various synthetic routes, often involving cyclization with one-carbon synthons like formamide (B127407), or through multi-step sequences involving the construction of the pyrimidine (B1678525) ring onto the pyrazole (B372694) core. nih.govstudiauniversitatis.ro For example, 5-aminopyrazole-4-carbonitrile derivatives can be cyclized with formamide or urea (B33335) to afford the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov

The versatility of the aminopyrazole core extends to the synthesis of other complex heterocyclic systems, demonstrating its broad utility as a foundational building block in organic synthesis.

Precursor in the Synthesis of Advanced Intermediates for Diversified Organic Molecules

This compound not only serves as a direct precursor to complex heterocyclic systems but also as a starting material for the synthesis of other advanced intermediates. These intermediates can then be further elaborated to generate a diverse range of organic molecules. The tert-butyl ester and the amino group provide orthogonal handles for sequential chemical transformations, allowing for a stepwise and controlled construction of molecular complexity.

A notable example of its application as a precursor is in the synthesis of intermediates for pharmaceutically active compounds. For instance, pyrazole derivatives are key components of several kinase inhibitors. The core structure of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib , features a substituted pyrazole ring. While not a direct synthesis from the title compound, the preparation of key intermediates for such drugs often involves functionalized pyrazoles that can be conceptually derived from precursors like this compound. The synthesis of a key intermediate for Crizotinib, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlights the importance of functionalized pyrazole building blocks in the synthesis of complex drug molecules.

Furthermore, the amino group of this compound can be readily transformed into other functionalities, such as amides or ureas, which can then serve as handles for further diversification. This strategy is often employed in the generation of libraries of compounds for high-throughput screening in drug discovery programs. The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen can be removed under acidic conditions, revealing a secondary amine that can participate in a variety of coupling reactions, further expanding the synthetic utility of this versatile intermediate.

Strategies for Scaffold Diversification and Lead Structure Generation

The aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net this compound provides an excellent starting point for the exploration of this privileged chemical space through various diversification strategies.

Introduction of Chiral Centers and Stereoselective Synthesis

The development of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While direct asymmetric reactions utilizing this compound are not extensively reported, the principles of stereoselective synthesis can be applied to its derivatives to introduce chiral centers with high stereocontrol.

One effective strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is established, the auxiliary can be removed. For example, a novel chiral pyrazole derivative has been synthesized using (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition of a nucleophile to the C=N bond. The resulting chiral amine can then be further elaborated to construct the desired chiral pyrazole-containing molecule. This methodology demonstrates a viable pathway for the introduction of chirality into molecules derived from aminopyrazole scaffolds.

Another approach is the development of asymmetric catalytic reactions that can directly functionalize the aminopyrazole core or its derivatives in an enantioselective manner. While specific examples starting from this compound are scarce, the broader field of asymmetric catalysis offers numerous possibilities for the future development of such transformations.

Exploration of Privileged Structures Based on the Aminopyrazole Core

The concept of privileged structures is a powerful tool in drug discovery, as it allows for the design of compound libraries that are enriched with molecules likely to exhibit biological activity. The aminopyrazole core is a well-established privileged scaffold, particularly in the design of kinase inhibitors . nih.govmdpi.com

This compound serves as an ideal platform for the generation of diverse libraries of compounds based on this privileged core. Through combinatorial chemistry approaches, the amino group and the carboxylate functionality can be systematically modified to introduce a wide range of substituents. For example, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, while the carboxylate can be converted to various amides or other functional groups.

The synthesis of libraries of pyrazolo[1,5-a]pyrimidines is a prime example of this strategy. By reacting a collection of aminopyrazole precursors with a diverse set of β-dicarbonyl compounds, large libraries of pyrazolo[1,5-a]pyrimidines can be rapidly assembled. nih.gov These libraries can then be screened against a panel of biological targets to identify novel lead compounds for drug development. The structural diversity encoded within these libraries, stemming from the varied substitution patterns on the aminopyrazole core, increases the probability of discovering molecules with desired biological activities and drug-like properties.

The following table summarizes the key applications and synthetic transformations of this compound discussed in this article:

| Application Category | Specific Application | Key Reaction/Strategy | Resulting Scaffold/Intermediate |

| Building Block for Complex Heterocyclic Architectures | Synthesis of Pyrazolo[1,5-a]pyrimidines | Condensation with β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| Synthesis of Pyrazolo[3,4-d]pyrimidines | Cyclization with one-carbon synthons | Pyrazolo[3,4-d]pyrimidine | |

| Precursor to Advanced Intermediates | Synthesis of Intermediates for APIs | Multi-step synthesis | Functionalized pyrazole boronic esters |

| Generation of Diversified Building Blocks | Functional group interconversion | Amides, ureas, deprotected pyrazoles | |

| Scaffold Diversification and Lead Generation | Introduction of Chiral Centers | Use of chiral auxiliaries | Enantiomerically enriched pyrazole derivatives |

| Exploration of Privileged Structures | Combinatorial library synthesis | Diverse libraries of pyrazolo[1,5-a]pyrimidines |

Future Research Directions and Emerging Trends in Aminopyrazole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on the synthesis of Tert-butyl 1-aminopyrazole-4-carboxylate and related aminopyrazoles will undoubtedly focus on developing more sustainable methods.

Key research thrusts in this area include:

Aqueous Synthesis: Shifting from volatile organic solvents to water is a primary goal of green chemistry. Researchers are exploring water-based syntheses of pyrazole (B372694) derivatives, which can simplify purification and reduce toxic waste streams. nih.gov For aminopyrazoles, this could involve adapting classical condensation reactions, such as those between hydrazines and β-ketonitriles, to aqueous media, potentially with the aid of surfactants or phase-transfer catalysts. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being investigated as alternatives to conventional heating. nih.gov These techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The application of microwave-assisted synthesis to the formation of the aminopyrazole core could offer a more energy-efficient route.

Greener Catalysis: There is a move away from stoichiometric reagents towards catalytic systems, particularly those using earth-abundant and non-toxic metals like copper. chemrxiv.org Research into copper-catalyzed C-H functionalization, where O2 can be used as the terminal oxidant, represents a highly sustainable approach to creating functionalized aminopyrazoles. chemrxiv.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are being prioritized. This includes multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and waste. mdpi.com

| Green Synthetic Approach | Description | Potential Advantage for Aminopyrazole Synthesis | Reference |

|---|---|---|---|

| Aqueous Media | Utilizing water as the primary solvent instead of volatile organic compounds (VOCs). | Reduced toxicity, improved safety, simplified workup, and lower environmental impact. | nih.gov |

| Microwave Irradiation | Using microwave energy to heat reactions, often resulting in dramatically reduced reaction times. | Increased reaction rates, higher yields, and improved energy efficiency. | nih.gov |

| Copper Catalysis | Employing inexpensive and low-toxicity copper catalysts for reactions like C-H activation. | Avoids precious metal catalysts, enables novel transformations under milder conditions. | chemrxiv.org |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single synthetic operation. | High atom and step economy, reduced waste, and rapid generation of molecular diversity. | mdpi.com |

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental reactivity of the aminopyrazole core is well-understood, future research will aim to uncover novel transformations that enable more direct and efficient synthetic pathways. This compound, with its multiple functional groups, is an ideal substrate for exploring such new reactivity.

Future avenues of exploration include:

Direct C-H Functionalization: A major goal in modern synthesis is to directly convert C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For the aminopyrazole scaffold, this could involve the selective functionalization of the C-3 or C-5 positions, which traditionally requires multi-step sequences.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This technology could be applied to aminopyrazoles to initiate novel cycloadditions, cross-couplings, or radical-mediated transformations that are inaccessible through thermal methods.

Bioactivation Studies: Understanding how aminopyrazole derivatives are metabolized is crucial, as this can lead to the formation of reactive intermediates. acs.org Research into the bioactivation of these compounds can provide insights into potential toxicities and guide the design of safer molecules. acs.org It also reveals novel chemical transformations mediated by enzymatic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced control, safety, and scalability, making them highly attractive for the synthesis of aminopyrazole derivatives.

Flow Chemistry: Performing reactions in continuous flow reactors provides superior control over parameters like temperature, pressure, and reaction time. nih.gov This is particularly advantageous for highly exothermic reactions or when dealing with unstable intermediates. nih.govmdpi.com The synthesis of pyrazoles from intermediates like enaminones has already been successfully demonstrated in flow systems, offering a general and high-yielding method amenable to a wide range of substrates. galchimia.com This approach could be adapted for the large-scale, safe production of this compound.

Automated Synthesis: High-throughput experimentation and automated synthesis platforms are revolutionizing drug discovery and materials science. nih.gov These systems allow for the rapid generation of large libraries of compounds by systematically varying reactants and conditions. An N-substituted pyrazole, for example, can serve as a scaffold for automated library synthesis, enabling the rapid exploration of structure-activity relationships and the optimization of physicochemical properties. nih.gov

Advanced Computational Design for Predictive Synthesis and Materials Science Applications

Computational chemistry is becoming an indispensable tool for accelerating chemical research. From predicting reaction outcomes to designing materials with tailored properties, in silico methods are guiding experimental work with increasing accuracy.

Predictive Synthesis with Machine Learning: Machine learning (ML) and artificial intelligence (AI) are being trained on vast reaction databases to predict the outcomes of chemical reactions and even propose novel retrosynthetic pathways. princeton.edu For complex heterocyclic systems like aminopyrazoles, where synthetic accessibility can be a challenge, transfer learning models are being developed to improve the prediction of heterocycle formation reactions, overcoming the limitations of low data availability. nih.govchemrxiv.orgchemrxiv.orgnih.gov These tools can help chemists design more efficient synthetic routes to targets like this compound.

Density Functional Theory (DFT) for Materials Design: DFT calculations are used to investigate the fundamental electronic and structural properties of molecules. researchgate.netnih.govresearchgate.nettandfonline.com By calculating properties such as molecular geometry, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), scientists can predict a molecule's reactivity, stability, and potential for use in optoelectronic applications. nih.gov For aminopyrazole derivatives, DFT studies can guide the design of new materials with specific electronic or photophysical properties. researchgate.nettandfonline.com

| Computational Approach | Application in Aminopyrazole Chemistry | Potential Outcome | Reference |

|---|---|---|---|

| Machine Learning (ML) / AI | Predicting retrosynthetic pathways and reaction outcomes for heterocycle synthesis. | Accelerated design of efficient synthetic routes; discovery of novel reaction pathways. | chemrxiv.orgprinceton.edunih.gov |

| Density Functional Theory (DFT) | Calculating molecular structure, electronic properties, and spectroscopic signatures. | Rational design of aminopyrazole-based materials with tailored optoelectronic properties. | nih.govtandfonline.com |

| Computational Docking | Simulating the interaction of aminopyrazole derivatives with biological targets (e.g., kinases). | Structure-based design of potent and selective enzyme inhibitors for therapeutic applications. | nih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 1-aminopyrazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Cyclocondensation : Reacting β-ketoesters or nitriles with hydrazine derivatives to form the pyrazole ring.

- Protection of the amine group : Using tert-butyloxycarbonyl (Boc) groups to protect the amine during subsequent reactions. For example, Boc-anhydride is often employed under basic conditions (e.g., DMAP, DCM) .

- Carboxylation : Introducing the carboxylate moiety via esterification or coupling reactions.

Purification : Silica gel column chromatography is commonly used, with eluents like ethyl acetate/hexane mixtures. Reaction progress should be monitored via TLC or LC-MS .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Desiccants (e.g., molecular sieves) are recommended to avoid moisture .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact; in case of exposure, rinse immediately with water for 15+ minutes and seek medical evaluation .

- Stability : Conduct periodic FT-IR or NMR checks to detect decomposition (e.g., Boc group cleavage) .

Advanced: What methodologies are recommended for resolving discrepancies in NMR data for derivatives?

Methodological Answer:

Discrepancies in NMR (e.g., unexpected splitting or shifts) may arise from dynamic conformational changes. To address this:

- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to "freeze" conformers and simplify spectra .

- DFT Calculations : Compare experimental data with computed chemical shifts (using Gaussian or ORCA) to identify dominant conformers. Explicit solvent models (e.g., PCM) improve accuracy .

- 2D NMR (COSY, NOESY) : Use to assign ambiguous peaks and verify hydrogen bonding or steric interactions .

Advanced: How can reaction conditions be optimized for introducing tert-butyl groups in pyrazole derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Boc protection using Mo(CO)₆ as a catalyst in dichloroethane, varying TBHP concentrations .

- Kinetic Monitoring : Track reaction progress via in-situ IR or HPLC to identify rate-limiting steps. Adjust stoichiometry (e.g., excess Boc-anhydride) to drive reactions to completion .

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) to enhance solubility of intermediates .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring integrity.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (ESI/HRMS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve structural ambiguities (if crystalline) using SHELXL for refinement .

Advanced: What strategies mitigate crystallization challenges for X-ray analysis?

Methodological Answer:

- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions via hydrogen bonding .

- Solvent Gradient Crystallization : Slowly evaporate mixed solvents (e.g., DCM/hexane) to control nucleation .

- Cryo-Crystallography : Flash-cool crystals in liquid N₂ to reduce thermal motion and improve diffraction quality .

Advanced: How to address unexpected byproduct formation during synthesis?

Methodological Answer:

- Mechanistic Studies : Use LC-MS/MS to identify byproducts (e.g., de-Boc compounds). Probe reaction pathways via isotopic labeling (e.g., ¹⁵N-hydrazine) .

- Quenching Optimization : Introduce scavengers (e.g., silica-bound thiourea) to trap reactive intermediates .

- Scale-Down Experiments : Test hypotheses on small scales (mg-level) before process re-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.